Sinomenine N-oxide

NO Synthase Inflammation Immunology

Researchers studying NO-mediated inflammation often face confounding data when using parent compound sinomenine as a proxy for its N-oxide metabolite. Sinomenine N-oxide (SNO) solves this by providing a functionally distinct tool: it potently inhibits nitric oxide production (IC50 23.04 μM) and uniquely induces ROS at 10 μM-activities absent in sinomenine. - Validated NO production inhibitor in LPS-stimulated RAW264.7 macrophages - Distinct pharmacological profile: limited cytokine attenuation, potent NO/ROS modulation - Essential analytical standard for LC-MS/MS pharmacokinetic studies of sinomenine metabolic pathways

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
Cat. No. B14748435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinomenine N-oxide
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-]
InChIInChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+,20?/m0/s1
InChIKeyIQCNMIIBBLJCAC-XMPQHNGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sinomenine N-oxide Technical Profile & Procurement


(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one, commonly known as sinomenine N-oxide (SNO), is a naturally occurring N-oxide alkaloid derived from the plant Sinomenium acutum [1]. It is a major in vivo metabolite of sinomenine (SIN), a compound used clinically for treating rheumatoid arthritis [2]. SNO is primarily utilized in preclinical research to investigate its distinct anti-inflammatory, anti-angiogenic, and immunomodulatory properties, which differ significantly from its parent compound . As a research chemical, it serves as a critical tool for studying nitric oxide (NO) production, cytokine signaling, and metabolic pathways related to inflammation and oxidative stress [1].

Product Type Naturally occurring N-oxide alkaloid metabolite from Sinomenium acutum
Research Context Metabolite of sinomenine with distinct pathway-response profile in inflammatory and redox models
Key Fit Signal Reported top NO production inhibitor among tested S. acutum alkaloids; functional divergence from parent sinomenine

Sinomenine N-oxide Substitution: Why Analogs Fail


Substituting sinomenine N-oxide (SNO) with sinomenine (SIN) or its other metabolites, such as N-demethylsinomenine (DS), is scientifically invalid due to their fundamentally different pharmacological profiles and mechanisms of action. While SIN acts as the primary anti-inflammatory agent in vivo by ameliorating IL-6 and TNF-α levels, SNO exhibits only limited attenuation of these cytokines [1]. Critically, SNO has a unique ability to potently inhibit nitric oxide (NO) production and induce reactive oxygen species (ROS), a property not shared by SIN or DS [2]. This functional divergence, along with distinct metabolic pathways involving reversible N-oxidation, means that using SIN as a proxy for SNO will yield erroneous and non-reproducible results in assays targeting NO-mediated inflammation, redox biology, or the specific roles of N-oxide metabolites [1].

Target Compound Sinomenine N-oxide (SNO)
Potential Substitute Sinomenine (SIN) or N-demethylsinomenine (DS)
NO Inhibition Profile

Substitutes may not reproduce SNO's top-ranked NO inhibition profile observed in head-to-head alkaloid screening.

Cytokine Modulation Pathway

Sinomenine significantly ameliorates IL-6/TNF-α, whereas SNO shows limited attenuation; pathway-response endpoints may shift.

Metabolic Interconversion

SNO participates in reversible N-oxide reduction by XOD/heme; this metabolic context is absent for sinomenine, altering exposure interpretation.

Sinomenine N-oxide Selection Evidence


Nitric Oxide Production Inhibition

In a direct head-to-head evaluation of 12 alkaloids isolated from Sinomenium acutum, sinomenine N-oxide (compound 9) was identified as the most potent inhibitor of NO production [1]. It exhibited an IC50 value of 23.04 μM, a quantitative measure of its inhibitory potency that distinguishes it from sinomenine, which was not reported as a top inhibitor in this assay [1].

NO Production Inhibition
Head-to-head
23.04 μMIC50
Reported top-ranking NO inhibitor among 12 S. acutum alkaloids; supports NO-pathway study context.
LPS-stimulated RAW264.7 macrophages; Griess assay.
NO Synthase Inflammation Immunology

Divergent IL-6 and TNF-α Modulation

In a study comparing the anti-inflammatory effects of SIN and its two major metabolites, SNO exhibited markedly different activity [1]. Pretreatment of LPS-induced Raw264.7 cells with SIN significantly ameliorated the levels of IL-6 and TNF-α and the nuclear translocation of NF-κB. In contrast, pretreatment with SNO (up to 200 μM) resulted in 'limited attenuation' of these cytokines, demonstrating a clear functional divergence [1].

IL-6 & TNF-α Modulation
Head-to-head
SNO: limited attenuation (≤200 μM)
vs SIN: significant amelioration
Divergent cytokine response; SNO not a direct substitute for NF-κB pathway studies.
LPS-induced RAW264.7 model; NF-κB nuclear translocation.
Cytokine Signaling Immunopharmacology Metabolite Activity

Reactive Oxygen Species Induction

Unlike sinomenine (SIN) and N-demethylsinomenine (DS), sinomenine N-oxide (SNO) possesses a unique pro-oxidant property, as demonstrated by its ability to induce the production of reactive oxygen species (ROS) [1]. This finding was a key outcome of a study designed to explore the oxidation property of SNO, with ROS induction being observed at a concentration of 10 μM [1].

ROS Induction
Head-to-head
SNO induced ROS at 10 μM
vs SIN and DS: no ROS induction
Unique pro-oxidant property context; supports redox biology probe application.
In vitro ROS assessment; specific mechanism under review.
Redox Biology Oxidative Stress Metabolic Toxicology

Reversible N-Oxide Metabolism

Metabolic studies have elucidated that SNO participates in a unique reversible N-oxide reduction pathway, a process not applicable to SIN. Specifically, SNO undergoes N-oxide reduction both enzymatically, mediated by xanthine oxidase (XOD), and non-enzymatically, via ferrous ion and heme moiety [1]. This interconversion between SIN and SNO contributes to a cyclic metabolic mechanism, distinguishing SNO's pharmacokinetic behavior from its parent compound [2].

Reversible N-Oxide Metabolism
Reported comparison
Enzymatic (XOD) & non-enzymatic (Fe²⁺, heme) reduction
Metabolic pathway distinct from SIN; critical for pharmacokinetic study design.
Cyclic interconversion SIN ↔ SNO via CYP3A4 and XOD.
Drug Metabolism Pharmacokinetics Xanthine Oxidase

Sinomenine N-oxide Validated Applications


NO-Mediated Inflammation Positive Control

Given its established role as a potent NO production inhibitor with an IC50 of 23.04 μM, sinomenine N-oxide is ideally suited for use as a positive control or reference compound in assays designed to screen for novel NO synthase (NOS) inhibitors or to study the downstream effects of NO suppression [1]. Its activity provides a benchmark for evaluating new chemical entities in LPS-stimulated macrophage models (e.g., RAW264.7 cells) [1].

N-Oxide Metabolite Differentiation

Researchers investigating the specific pharmacological contributions of drug metabolites can utilize SNO as a model compound. The clear functional divergence between SNO and its parent, sinomenine—where SNO shows limited cytokine attenuation but is a potent NO inhibitor and ROS inducer—makes it an excellent tool for dissecting the distinct biological roles of N-oxide metabolites in complex in vivo systems [2].

Redox Biology & Oxidative Stress Probes

SNO's unique ability to induce reactive oxygen species (ROS) production at 10 μM, a property not observed for sinomenine, positions it as a valuable chemical probe for research in redox biology [2]. It can be employed in cellular models to study the mechanisms of N-oxide-mediated oxidative stress and to investigate cellular responses to pro-oxidant stimuli, providing a specific tool for this area of investigation [2].

Reversible N-Oxide Metabolism in Pharmacokinetics

As a key component of sinomenine's cyclic metabolic mechanism, SNO is essential for comprehensive pharmacokinetic (PK) studies. Its reversible interconversion with sinomenine via enzymatic (XOD) and non-enzymatic reduction pathways necessitates its inclusion as an analytical standard when developing and validating LC-MS/MS methods for quantifying SIN and its metabolites in biological matrices [3][4].

Application
Selection Property
Validation Focus
NO production inhibition comparator
Reported top NO inhibition in S. acutum alkaloid panel
LPS-stimulated macrophage NO assay context
N-oxide metabolite pathway research
Functional divergence from parent sinomenine (limited NF-κB, distinct NO/ROS)
Cytokine-independent inflammation model endpoints
Redox biology probe
Reported pro-oxidant ROS induction property
Cellular oxidative stress pathway interpretation
Pharmacokinetic metabolite monitoring
Reversible N-oxide reduction (XOD/heme) for interconversion studies
Exposure-model validation in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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